molecular formula C5H12F7N2P B554642 Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate CAS No. 164298-23-1

Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate

Cat. No.: B554642
CAS No.: 164298-23-1
M. Wt: 264.12 g/mol
InChI Key: ZAVXOOLKAGPJPI-UHFFFAOYSA-N
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Description

Tetramethylfluoroformamidinium (hexafluorophosphate) is a nonhygroscopic white crystalline salt that is stable under ordinary conditions. It was first introduced by Carpino and El-Faham in 1995. This compound is known for its stability and ease of handling, making it a valuable reagent in organic synthesis .

Mechanism of Action

Target of Action

TFFH, also known as Fluoro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate, primarily targets carboxylic acids, especially amino acids . It reacts rapidly with these targets to produce corresponding acid fluorides .

Mode of Action

TFFH interacts with its targets (carboxylic acids) under basic conditions to form corresponding acid fluorides . Sometimes, mixed anhydrides could also be generated depending on the reaction conditions . This interaction results in the transformation of the carboxylic acids into more reactive species, which can then participate in further reactions.

Biochemical Pathways

The primary biochemical pathway affected by TFFH is the conversion of carboxylic acids into acid fluorides . This conversion is a key step in many synthetic processes, including peptide coupling and the synthesis of various carboxylic acid derivatives . The downstream effects of this pathway include the formation of new compounds through reactions involving the acid fluorides.

Result of Action

The primary result of TFFH’s action is the conversion of carboxylic acids into acid fluorides . These acid fluorides are more reactive than the original carboxylic acids, enabling them to participate in further reactions to produce a wide range of compounds. For example, TFFH has been used in the synthesis of cationic antimicrobial β-2,2-amino acid derivatives, philanthotoxin analogues for inhibition of the ionotropic glutamate receptor, small β-peptidomimetics for antimicrobials, and hydrazone ligation to assemble multifunctional viral nanoparticles .

Action Environment

The action of TFFH is influenced by several environmental factors. For instance, the reaction of TFFH with carboxylic acids to form acid fluorides occurs under basic conditions . Additionally, TFFH is a nonhygroscopic white crystalline salt stable to handling under ordinary conditions . Its decomposition temperature is at 370 °C, making it significantly more stable and safe compared to other similar compounds . These properties suggest that TFFH is an easily handled reagent that possesses a long shelf life .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetramethylfluoroformamidinium (hexafluorophosphate) can be synthesized from 1,1,3,3-tetramethylurea through a three-step process:

Industrial Production Methods: The industrial production of tetramethylfluoroformamidinium (hexafluorophosphate) follows the same synthetic route but is scaled up to produce larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Tetramethylfluoroformamidinium (hexafluorophosphate) undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tetramethylfluoroformamidinium (hexafluorophosphate) has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for deoxofluorination and peptide coupling reactions.

    Biology: Utilized in the synthesis of biologically active molecules, including peptides and small molecules.

    Medicine: Employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Industry: Applied in the production of fine chemicals and advanced materials.

Comparison with Similar Compounds

Uniqueness: Tetramethylfluoroformamidinium (hexafluorophosphate) is unique due to its stability, ease of handling, and long shelf life. It is significantly more stable and safer compared to other deoxofluorination reagents like XtalFluor-E and XtalFluor-M .

Properties

IUPAC Name

[dimethylamino(fluoro)methylidene]-dimethylazanium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12FN2.F6P/c1-7(2)5(6)8(3)4;1-7(2,3,4,5)6/h1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAVXOOLKAGPJPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=[N+](C)C)F.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12F7N2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164298-23-1
Record name Methanaminium, N-[(dimethylamino)fluoromethylene]-N-methyl-, hexafluorophosphate(1-) (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=164298-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluoro-N,N,N',N'-tetramethylformamidinium Hexafluorophosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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